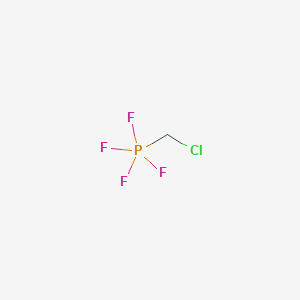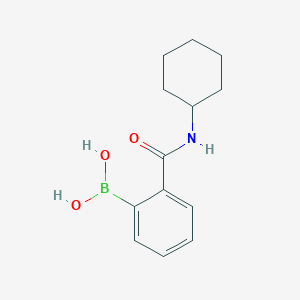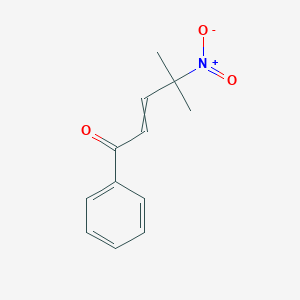
1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a fluorinated organic compound with the molecular formula C4H2F8I2O. This compound is characterized by the presence of multiple fluorine and iodine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane typically involves the reaction of tetrafluoroethylene with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product. The use of advanced technologies ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler fluorinated compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and compounds with different functional groups. These products are often used in further chemical synthesis and research .
Scientific Research Applications
1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,1,2,2-Tetrafluoroethane
- 1,1,2,2-Tetrafluoro-2-iodoethane
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether .
Uniqueness
1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is unique due to its specific arrangement of fluorine and iodine atoms, which impart distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
681-30-1 |
|---|---|
Molecular Formula |
C4F8I2O |
Molecular Weight |
469.84 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |
InChI |
InChI=1S/C4F8I2O/c5-1(6,13)3(9,10)15-4(11,12)2(7,8)14 |
InChI Key |
YKURCUVJDAMFOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)I)(OC(C(F)(F)I)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)









![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)

